molecular formula C7H14Br2O2 B161464 2,3-Dibromo-1,1-diethoxypropane CAS No. 10160-86-8

2,3-Dibromo-1,1-diethoxypropane

Cat. No.: B161464
CAS No.: 10160-86-8
M. Wt: 289.99 g/mol
InChI Key: DVTLFBDHZBBAET-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,1-diethoxypropane (molecular formula: C₇H₁₂Br₂O₂) is a brominated propane derivative featuring two ethoxy groups at the 1-position and bromine atoms at the 2- and 3-positions. The ethoxy groups enhance solubility in polar solvents, while the bromine atoms make it a reactive candidate for nucleophilic substitutions or elimination reactions .

Properties

CAS No.

10160-86-8

Molecular Formula

C7H14Br2O2

Molecular Weight

289.99 g/mol

IUPAC Name

2,3-dibromo-1,1-diethoxypropane

InChI

InChI=1S/C7H14Br2O2/c1-3-10-7(11-4-2)6(9)5-8/h6-7H,3-5H2,1-2H3

InChI Key

DVTLFBDHZBBAET-UHFFFAOYSA-N

SMILES

CCOC(C(CBr)Br)OCC

Canonical SMILES

CCOC(C(CBr)Br)OCC

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Properties

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) CAS Number Key Features
This compound C₇H₁₂Br₂O₂ 1,1-diethoxy; 2,3-dibromo ~262.0* N/A Ethoxy groups enhance solubility
1,3-Dibromo-2,2-dimethoxypropane C₅H₁₀Br₂O₂ 2,2-dimethoxy; 1,3-dibromo 261.94 22094-18-4 Methoxy groups; higher symmetry
2,3-Dibromo-1,3-diphenylpropan-1-one C₁₅H₁₂Br₂O 1,3-diphenyl; 2,3-dibromo 368.07 611-91-6 Aromatic ketone; high electrophilicity
1-Bromo-3,3-diethoxy-1,1-difluoropropane C₇H₁₂BrF₂O₂ 3,3-diethoxy; 1,1-difluoro 259.07 N/A Fluorine atoms increase stability
2,3-Dibromo-1-propanol C₃H₆Br₂O 1-propanol; 2,3-dibromo 217.89 N/A Hydroxyl group; flame retardant use

*Calculated based on analogous compounds.

Key Observations:

Substituent Effects :

  • Ethoxy vs. Methoxy : Ethoxy groups in this compound confer greater steric bulk and lipophilicity compared to methoxy groups in 1,3-Dibromo-2,2-dimethoxypropane .
  • Aromatic vs. Aliphatic : The diphenyl ketone in 2,3-Dibromo-1,3-diphenylpropan-1-one (CAS 611-91-6) introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic additions .
  • Halogen Diversity : Fluorinated analogs like 1-Bromo-3,3-diethoxy-1,1-difluoropropane exhibit increased thermal stability due to C-F bonds, whereas bromine-rich compounds prioritize electrophilic reactivity .

Synthetic Pathways: Brominated propanones (e.g., 2,3-Dibromo-1,3-diphenylpropan-1-one) are synthesized via bromination of chalcones using Br₂ in chloroform, followed by recrystallization . Ethoxy-substituted derivatives likely form via nucleophilic substitution of propane diols with ethyl bromide or through acetal protection strategies .

Applications: Flame Retardants: 2,3-Dibromo-1-propanol derivatives are utilized as flame retardants due to their ability to release bromine radicals at high temperatures . Organic Synthesis: Dibrominated propanes serve as intermediates in Pd-catalyzed cross-coupling reactions (e.g., Sonogashira) to construct conjugated systems .

Reactivity and Toxicity

  • Reactivity : The 2,3-dibromo configuration in this compound facilitates elimination reactions to form alkenes or substitution with nucleophiles (e.g., amines, thiols). Ethoxy groups may stabilize carbocation intermediates in SN1 mechanisms .
  • Toxicity : While direct toxicity data for this compound is unavailable, structurally similar brominated compounds (e.g., 1,2-Dibromo-3-chloropropane) show moderate to high toxicity, necessitating careful handling .

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